molecular formula C22H43NO4S B1193294 Palmostatin M

Palmostatin M

货号: B1193294
分子量: 417.65
InChI 键: HVJGVPUJTPBPAM-SFTDATJTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Palmostatin M is a β-lactone-based inhibitor that selectively targets serine hydrolases involved in the dynamic regulation of protein S-palmitoylation, a reversible post-translational lipid modification critical for membrane trafficking and signaling . Initially derived from the optimization of Palmostatin B, Palmostatin M exhibits enhanced solubility, cellular potency (IC50 = 2 nM for LYPLA1 inhibition), and specificity toward depalmitoylases such as ABHD17A/B/C, which regulate oncogenic N-Ras localization and activity . Its mechanism involves covalent inactivation of catalytic serine residues, thereby stabilizing palmitoylated proteins at the Golgi and disrupting Ras-dependent signaling . Recent studies also reveal unexpected antibacterial activity against intracellular pathogens like Legionella pneumophila and Mycobacterium tuberculosis, distinguishing it from other β-lactone analogs .

属性

分子式

C22H43NO4S

分子量

417.65

IUPAC 名称

(3S,4S)-3-decyl-4-(4-((3-(dimethylamino)propyl)sulfonyl)butyl)oxetan-2-one

InChI

InChI=1S/C22H43NO4S/c1-4-5-6-7-8-9-10-11-15-20-21(27-22(20)24)16-12-13-18-28(25,26)19-14-17-23(2)3/h20-21H,4-19H2,1-3H3/t20-,21-/m0/s1

InChI 键

HVJGVPUJTPBPAM-SFTDATJTSA-N

SMILES

O=C1O[C@@H](CCCCS(CCCN(C)C)(=O)=O)[C@@H]1CCCCCCCCCC

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Palmostatin M

产品来源

United States

化学反应分析

Palmostatin M Analogs and their Inhibitory Activity

Palmostatin M analogs maintain inhibitory activity in N-Ras depalmitoylation assays while displaying complementary reactivity across the serine hydrolase class . Active Palmostatin M analogs inhibit the ABHD17 subfamily of depalmitoylating enzymes, while sparing other candidate depalmitoylases such as LYPLA1 and LYPLA2 .

Palmostatin M and Serine Hydrolases

Palmostatin M inhibits several serine hydrolases at pharmacologically relevant concentrations, including ABHD17A, B, and C (ABHD17s) . Chemical proteomics studies suggest that palmostatins affect protein palmitoylation through inhibition of members of the serine hydrolase class . LYPLA1 and LYPLA2 were not among this subset of candidates as they were engaged by inactive compound .

Palmostatin M-yne and Target Identification

Chemical proteomic studies with Palm M-yne provide further support that the palmostatins likely exert their effects on protein palmitoylation through inhibition of members of the serine hydrolase class .

Palmostatin M and N-Ras Depalmitoylation

Palmostatin M blocks N-Ras depalmitoylation but lacks specificity and targets several enzymes displaying depalmitoylase activity . Palmostatin M impacted a much larger set of palmitoylated proteins in acute myeloid leukemia cells than ABD957, reflecting an apparent plasma membrane-delineated activity for ABHD17s .

相似化合物的比较

Comparative Analysis with Similar Compounds

Palmostatin M vs. Palmostatin B

  • Potency and Selectivity: Palmostatin M (IC50 = 2 nM) is 2.5-fold more potent than Palmostatin B (IC50 = 5 nM) against LYPLA1 . However, both compounds broadly inhibit APT1/2, PPT1, and ABHD17 enzymes in biochemical assays . In cells, Palmostatin M shows greater selectivity for ABHD17 isoforms, sparing LYPLA1/2, whereas Palmostatin B non-selectively disrupts multiple depalmitoylases .
  • Cellular Effects :
    Palmostatin M induces Golgi accumulation of N-Ras and reverses oncogenic Ras-driven growth in myeloid cells, while Palmostatin B requires higher concentrations (50 µM) for similar effects, increasing off-target risks .
  • Antibacterial Activity :
    Palmostatin M inhibits intracellular Legionella and Mycobacterium replication (IC50 = 10–20 µM) by targeting bacterial serine hydrolases like ClpP, whereas Palmostatin B lacks this activity .

Palmostatin M vs. ABD957

  • Selectivity :
    ABD957, a covalent ABHD17 inhibitor, exhibits superior proteome-wide selectivity compared to Palmostatin M, which cross-reacts with lysosomal PPT1 and other hydrolases .
  • Efficacy :
    Palmostatin M achieves near-complete N-Ras depalmitoylation inhibition, while ABD957 produces partial effects, reflecting its plasma membrane-restricted action .
  • Therapeutic Potential: Both compounds synergize with MEK inhibitors to impair NRAS-mutant AML growth, but ABD957’s selectivity may reduce off-target toxicity in clinical settings .

Palmostatin M vs. ML348/ML349

  • Target Specificity :
    ML348 (APT1-selective) and ML349 (APT2-selective) are competitive inhibitors with distinct binding modes, avoiding the broad serine hydrolase reactivity seen with Palmostatin M .

Discussion and Implications

Palmostatin M’s dual role as a depalmitoylase inhibitor and antibacterial agent underscores its unique pharmacodynamic profile. While its potency surpasses Palmostatin B, off-target interactions with PPT1 and bacterial proteases necessitate caution in therapeutic applications. ABD957 and ML348/ML349 offer refined selectivity but lack Palmostatin M’s broad functional utility. Future optimization should focus on structural analogs that retain ABHD17 specificity while minimizing cross-reactivity with lysosomal and bacterial enzymes.

常见问题

Q. What are the primary enzymatic targets of Palmostatin M, and how is its inhibitory activity quantified in cellular studies?

Palmostatin M primarily inhibits the depalmitoylating enzymes APT1 and APT2, which regulate protein S-acylation. Its inhibitory potency is quantified using IC50 values, with reported activity of 2 nM for APT1 and 37 nM for APT2 in enzymatic assays . Researchers should employ in vitro enzymatic assays (e.g., fluorescence-based substrate cleavage) to measure IC50, followed by validation in cellular models (e.g., A.castellanii or RAW 264.7 cells) to confirm target engagement .

Q. How should researchers design initial experiments to assess Palmostatin M’s efficacy in inhibiting depalmitoylation?

  • Step 1: Use a dose-response curve (e.g., 0.1–100 µM) to determine IC50 in target cell lines.
  • Step 2: Include positive controls (e.g., ML348/ML349 for APT1/2 specificity) and negative controls (untreated cells).
  • Step 3: Measure depalmitoylation via metabolic labeling (e.g., acyl-biotin exchange assays) or immunofluorescence for mislocalized palmitoylated proteins .

Q. What cell lines and experimental conditions are optimal for studying Palmostatin M’s activity?

Palmostatin M exhibits variable efficacy across cell types:

  • A.castellanii: IC50 = 9.8 µM (95% CI: 1.9–50 µM)
  • RAW 264.7 macrophages: IC50 = 14 µM (95% CI: 5.9–32 µM) . Researchers should pre-test cell permeability and cytotoxicity (via MTT assays) and adjust serum concentrations, as lipid-rich media may reduce drug availability.

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported IC50 values for Palmostatin M across different cellular models?

Variability in IC50 values (e.g., 2 nM in enzymatic assays vs. µM-range in cells) arises from differences in:

  • Cell permeability: Lipid composition of membranes affects drug uptake.
  • Assay conditions: Serum interference or endogenous phosphatase activity may alter results. Mitigation strategies:
  • Standardize protocols (e.g., serum-free pre-treatment).
  • Use orthogonal methods (e.g., CRISPR-Cas9 APT1/2 knockouts to confirm on-target effects) .

Q. What strategies are recommended for identifying off-target effects of Palmostatin M in proteome-wide studies?

  • Activity-Based Protein Profiling (ABPP): Design probes (e.g., modified Palmostatin M with clickable handles) to covalently label interacting proteins. Isolate and identify targets via LC-MS/MS .
  • CRISPR Screening: Perform genome-wide knockouts to identify genes whose loss rescues Palmostatin M toxicity, revealing off-target pathways.
  • Thermal Proteome Profiling (TPP): Monitor protein stability shifts upon drug treatment to detect indirect interactions .

Q. How can researchers optimize Palmostatin M treatment protocols to minimize cytotoxicity while maintaining target inhibition?

  • Pulse Treatment: Apply Palmostatin M for short durations (e.g., 2–4 hours) to transiently inhibit depalmitoylation without prolonged cytotoxicity.
  • Combination Studies: Co-administer with antioxidants (e.g., NAC) to mitigate oxidative stress from disrupted membrane trafficking.
  • Subcellular Fractionation: Verify drug localization (e.g., cytoplasmic vs. membranous) via differential centrifugation to refine delivery methods .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are critical for analyzing Palmostatin M’s dose-response data?

  • Nonlinear Regression: Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC50 and Hill slopes.
  • Confidence Intervals: Report 95% CIs for IC50 values to account for biological variability (e.g., 1.9–50 µM in A.castellanii) .
  • Replicates: Perform ≥3 independent experiments with technical triplicates to ensure reproducibility .

Q. How should researchers address batch-to-batch variability in synthesized Palmostatin M?

  • Quality Control: Characterize each batch via HPLC (purity >95%) and NMR to confirm structural integrity.
  • Biological Validation: Compare inhibition curves against a reference standard (e.g., commercial Palmostatin M) in APT1/2 enzymatic assays .

Tables for Key Experimental Parameters

Q. Table 1. Comparative IC50 Values of Palmostatin M Across Models

Model SystemIC50 (µM)95% CIReference
APT1 (Enzymatic)0.002N/A
APT2 (Enzymatic)0.037N/A
A.castellanii9.81.9–50
RAW 264.7145.9–32

Q. Table 2. Recommended Controls for Palmostatin M Studies

Control TypePurposeExample
PositiveConfirm assay functionalityML348 (APT1 inhibitor)
NegativeBaseline depalmitoylationDMSO-treated cells
CytotoxicityRule out nonspecific effectsMTT assay parallel plate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palmostatin M
Reactant of Route 2
Palmostatin M

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